molecular formula C7H11NO2 B14601352 Propanoic acid, 2,2-dimethyl-, cyanomethyl ester CAS No. 59463-52-4

Propanoic acid, 2,2-dimethyl-, cyanomethyl ester

Cat. No.: B14601352
CAS No.: 59463-52-4
M. Wt: 141.17 g/mol
InChI Key: MCRPXCOKQLCVRC-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, cyanomethyl ester (IUPAC name: cyanomethyl 2,2-dimethylpropanoate) is an ester derivative of pivalic acid (2,2-dimethylpropanoic acid) with a cyanomethyl (-OCH2CN) functional group. Pivalic acid esters are characterized by their steric hindrance due to the bulky tert-butyl group, which enhances stability against hydrolysis and oxidation.

Properties

CAS No.

59463-52-4

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

cyanomethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C7H11NO2/c1-7(2,3)6(9)10-5-4-8/h5H2,1-3H3

InChI Key

MCRPXCOKQLCVRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2-dimethyl-, cyanomethyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with cyanomethyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethyl-, cyanomethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2,2-dimethylpropanoic acid and cyanomethyl alcohol.

    Reduction: The cyanomethyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: 2,2-Dimethylpropanoic acid and cyanomethyl alcohol.

    Reduction: 2,2-Dimethylpropanoic acid and cyanomethylamine.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, cyanomethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dimethyl-, cyanomethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. The cyanomethyl group can also participate in biochemical reactions, leading to the formation of bioactive intermediates.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 2,2-dimethylpropanoic acid esters based on available

Compound Name Molecular Formula Molecular Weight (g/mol) Key Physical Properties Applications/Context
Cyanomethyl ester C₇H₁₁NO₂ 141.16* Theoretical: High polarity due to nitrile group; likely lower volatility than methyl/ethyl esters. Inferred: Potential use in pharmaceuticals or as a nitrile precursor.
Ethyl ester C₇H₁₄O₂ 130.18 ΔvapH: 33.8–39.8 kJ/mol; vapor pressure data varies with temperature . Agrochemistry (plant growth promotion) ; polymer synthesis .
Methyl ester C₆H₁₂O₂ 116.16 IUPAC Key: CNMFHDIDIMZHKY-UHFFFAOYSA-N; CAS 598-98-1. Bioplastic production (e.g., PHB polymer analysis) .
Butyl ester C₉H₁₈O₂ 158.24 Vapor pressure: 0.21–0.75 kPa (293–313 K) . Industrial solvents or intermediates.
Isohexyl ester (ISOHEXYL NEOPENTANOATE) C₁₁H₂₂O₂ 186.29 CAS 131141-70-3; Function: Emollient in cosmetics. Cosmetic formulations (skin conditioning) .
Octyl ester C₁₃H₂₄O₂ 212.33 Major component in essential oils (8.53% in Actephila merrilliana) . Fragrance or antimicrobial applications.

Note: Cyanomethyl ester properties are extrapolated due to lack of direct evidence.

Functional and Regulatory Differences

  • Reactivity: The cyanomethyl ester’s nitrile group may enable participation in nucleophilic addition reactions or serve as a precursor to amines or carboxylic acids. In contrast, alkyl esters (e.g., ethyl, butyl) are typically used for their hydrolytic stability and volatility .
  • Biological Activity: Ethyl and methyl esters of 2,2-dimethylpropanoic acid are implicated in antifungal activity and plant growth promotion in Stenotrophomonas maltophila AVSW1 . The cyanomethyl variant’s bioactivity remains unstudied in the provided evidence.
  • Regulatory Status: Esters like propanoic acid, 2,2-dimethyl-, ethenyl ester (PMN P-89–1058) are regulated under §721.63 for workplace safety due to permeation risks . Cyanomethyl esters may face similar scrutiny if commercialized.

Agricultural and Antimicrobial Uses

Ethyl and methyl esters of 2,2-dimethylpropanoic acid are reported in Stenotrophomonas maltophila AVSW1 as bioactive metabolites that suppress soil-borne pathogens and enhance tomato plant growth . Their mode of action likely involves root colonization and secondary metabolite production.

Bioplastics and Polymers

Methyl esters are detected in polyhydroxybutyrate (PHB) biopolymers from Bacillus wiedmannii, suggesting roles in biodegradable material synthesis .

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